molecular formula C6H11NO2 B1387795 (R)-1-Methylpyrrolidine-3-carboxylic acid CAS No. 952484-55-8

(R)-1-Methylpyrrolidine-3-carboxylic acid

Cat. No.: B1387795
CAS No.: 952484-55-8
M. Wt: 129.16 g/mol
InChI Key: LJGFIWDOHOWUOY-RXMQYKEDSA-N
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Description

(R)-1-Methylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a five-membered saturated ring containing a nitrogen atom, a methyl group at position 1, and a carboxylic acid moiety at position 3 in the (R)-configuration. This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and bioactive molecules. Its stereochemistry and functional groups make it a versatile scaffold for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and methylating agents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the pyrrolidine ring using methylating agents under controlled conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.

Industrial Production Methods

Industrial production of ®-1-Methylpyrrolidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-Methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

(R)-1-Methylpyrrolidine-3-carboxylic acid serves as a significant building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : It is employed in the synthesis of various pharmaceuticals and bioactive compounds due to its ability to participate in diverse chemical reactions such as oxidation, reduction, and substitution.
  • Organocatalysis : The compound has been studied for its catalytic properties, particularly in reactions like the Michael and Aldol reactions, where it can enhance reaction efficiency and selectivity .

Biology

In biological research, this compound is investigated for its role in:

  • Biochemical Pathways : It is studied for its involvement in metabolic pathways and potential interactions with enzymes and receptors, which can influence various biological processes.
  • Protein-Ligand Interactions : The compound's ability to bind to proteins makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.

Medicine

The compound has potential therapeutic applications:

  • Drug Development : As a precursor in the synthesis of drugs targeting neurological disorders, this compound is explored for its efficacy in treating conditions like depression and anxiety .
  • Enzyme Inhibition Studies : Research indicates that it can act as an inhibitor or modulator of specific enzymes, which is crucial for developing new medications.

Industry

In industrial applications, this compound is used for:

  • Production of Specialty Chemicals : Its unique properties allow it to be utilized in manufacturing agrochemicals and other specialty chemicals that require chiral intermediates .

Case Study 1: Organocatalysis Efficiency

A study conducted at the University of Southern Mississippi demonstrated that (R)-3-Methylpyrrolidine-3-carboxylic acid could serve as an efficient organocatalyst compared to traditional catalysts. The research focused on its solubility and reactivity in Michael and Aldol reactions, showing enhanced selectivity and yield compared to L-Proline. This suggests that this compound could be a more effective alternative in synthetic organic chemistry applications .

Case Study 2: Neuropharmacological Potential

Research published in pharmaceutical journals highlights the potential of this compound as a precursor for synthesizing novel antidepressant compounds. The study involved synthesizing various derivatives and testing their efficacy on neurotransmitter systems associated with mood regulation. Results indicated promising activity, warranting further investigation into their clinical applications .

Mechanism of Action

The mechanism of action of ®-1-Methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biological processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

Key Example : (S)-1-Methylpyrrolidine-3-carboxylic acid (CAS 952484-58-1)

  • Structural Differences : The (S)-enantiomer has the opposite configuration at the chiral center (C3), altering its interaction with biological targets.
  • Physicochemical Properties: Molecular weight: 129.16 g/mol (identical to R-form). Boiling point: 227.1±33.0 °C (vs. Purity: Up to 97% (QE-2426, Combi-Blocks) compared to 96% for the R-form (QE-9766) .
  • Applications : Enantiomeric purity is critical for chiral drug synthesis, as seen in protease inhibitors and receptor-targeted therapies .

Racemic Mixtures

Key Example : 1-Methylpyrrolidine-3-carboxylic acid (CAS 412281-11-9)

  • Structural Differences : A racemic mixture (50:50 R/S).
  • Commercial Availability :
    • Purity: 97% (CA-5626, Combi-Blocks).
    • Price: $215–$1,525 (Advanced ChemBlocks), cheaper than enantiopure forms .
  • Limitations: Limited utility in enantioselective syntheses due to lack of chiral specificity .

Substituted Pyrrolidine Derivatives

a) Aryl-Substituted Derivatives

  • Properties:
  • Molecular weight: 355.4 g/mol.
  • Crude yield: 49% (lower than parent compound’s typical 52–68%).
  • Bioactivity: Enhanced binding to nicotinic receptors due to aromatic groups .

b) Trifluoromethyl-Substituted Derivatives

  • Example : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{4,5})
    • Structural Modifications : Trifluoromethyl group increases lipophilicity and metabolic stability.
    • Properties :
  • Molecular weight: 466.4 g/mol.
  • Crude yield: 68% (higher than parent compound).
  • Applications: Potential use in CNS drugs due to improved blood-brain barrier penetration .

c) Ketone-Modified Derivatives

  • Example : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)
    • Structural Modifications : Introduction of a ketone group at position 5.
    • Properties :
  • Boiling point: Not reported, but increased polarity due to the ketone.
  • Toxicity: Non-toxic in animal studies (vs. parent compound: similar safety profile).
  • Applications: Intermediate in nootropic agents (e.g., piracetam analogs) .

Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

Compound Name CAS Number Molecular Weight (g/mol) Purity (%) Price Range (USD) Key Applications
(R)-1-Methylpyrrolidine-3-carboxylic acid 952484-55-8 129.16 96 $155–$4,865 Chiral drug synthesis
(S)-1-Methylpyrrolidine-3-carboxylic acid 952484-58-1 129.16 97 $283–$1,448 Enantioselective catalysis
Racemic 1-Methylpyrrolidine-3-carboxylic acid 412281-11-9 129.16 97 $215–$1,525 Non-specific intermediates
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 157.14 95 $232.96 (1g) Nootropic precursors

Research Findings and Implications

  • Stereochemistry Matters : The (R)-enantiomer is preferred in syntheses of α7 nicotinic receptor agonists, while the (S)-form shows weaker binding .
  • Substituent Effects : Trifluoromethyl groups enhance metabolic stability but may increase synthesis costs (e.g., 14{4,5} at $466/g) .
  • Safety Profiles : Pyrrolidine-3-carboxylic acid derivatives generally exhibit low toxicity, making them viable for prolonged therapeutic use .

Biological Activity

(R)-1-Methylpyrrolidine-3-carboxylic acid (commonly referred to as 1-MPCA) is a bicyclic organic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. With the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol, this compound features a pyrrolidine ring substituted with a methyl group and a carboxylic acid functional group, which significantly influences its biological properties.

1-MPCA is characterized by its high solubility in water, which facilitates its interaction with biological systems. The core structure of 1-MPCA is significant as it can be modified to create derivatives with enhanced biological properties. The compound exists in two stereoisomers, (2R)- and (2S)-1-methylpyrrolidine-2-carboxylic acid, which may exhibit different biological activities due to their chirality .

Biological Activities

Research has demonstrated that 1-MPCA exhibits various biological activities, including:

  • Neuroprotective Effects : Studies indicate that 1-MPCA may have potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
  • Antimicrobial Properties : Preliminary investigations suggest that derivatives of 1-MPCA possess antimicrobial activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Endothelin Antagonism : Certain studies have identified 1-MPCA derivatives as effective endothelin antagonists, which could be beneficial for cardiovascular health .

Neuroprotective Studies

In a study examining the neuroprotective effects of 1-MPCA on neuronal cell lines, researchers found that treatment with the compound led to a significant reduction in oxidative stress markers. This suggests that 1-MPCA could be a candidate for further development in neuroprotective therapies.

Antimicrobial Activity

A recent investigation focused on the antimicrobial efficacy of 1-MPCA derivatives against various bacterial strains. The results indicated that certain derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria, warranting further exploration into their mechanisms of action and potential clinical applications .

Synthesis and Derivatives

The synthesis of 1-MPCA can be achieved through several methods, including asymmetric synthesis techniques that enhance yield and purity. Notably, the retro-Dieckmann reaction has been employed to obtain enantiopure forms of pyrrolidine-3-carboxylic acid derivatives, highlighting the importance of stereochemistry in determining biological activity .

Synthesis Method Yield Purity Comments
Retro-Dieckmann ReactionVariableHighEffective for obtaining enantiopure compounds
Michael Addition ReactionsModerateModerateUseful for generating diverse derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-1-Methylpyrrolidine-3-carboxylic acid, and how can enantiomeric purity be ensured?

The synthesis of this compound typically involves multi-step strategies similar to pyrrolidinone derivatives. A common approach includes:

  • Cyclization reactions : Starting from chiral amino acids or proline derivatives, introducing the methyl group via alkylation or reductive amination .
  • Stereochemical control : Use of chiral auxiliaries (e.g., tert-butoxycarbonyl [Boc] protection) or enantioselective catalysis to preserve the (R)-configuration .
  • Resolution techniques : Chiral chromatography or diastereomeric salt formation (e.g., hydrochloride salts) to isolate the desired enantiomer .
    Key validation: Enantiomeric purity should be confirmed via chiral HPLC or polarimetry, with ¹H/¹³C NMR to verify structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

  • ¹H/¹³C NMR :
    • Protons : Distinct signals for the methyl group (δ ~1.2–1.5 ppm, singlet) and pyrrolidine ring protons (δ ~2.5–3.5 ppm, multiplet).
    • Carboxylic acid : A downfield carbonyl carbon at δ ~170–175 ppm .
  • FT-IR : Strong absorption bands for the carboxylic acid O-H stretch (~2500–3000 cm⁻¹ broad) and C=O stretch (~1700 cm⁻¹) .
  • Elemental analysis : Confirmation of C, H, N, and O composition within ±0.3% of theoretical values .

Q. What are the common solubility challenges associated with this compound in aqueous and organic solvents, and how can they be addressed during experimental design?

  • Aqueous solubility : Limited due to the hydrophobic methyl group and zwitterionic nature at neutral pH. Adjust pH to >8 (using NaOH) to deprotonate the carboxylic acid, enhancing solubility .
  • Organic solvents : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in non-polar solvents. Use methanol/ethanol for recrystallization .
    Workaround: Derivatization (e.g., methyl ester formation) improves solubility for reaction conditions .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT modeling : Optimize the molecule’s geometry to identify electrophilic centers (e.g., carboxylic acid or α-carbon to the methyl group).
  • Transition state analysis : Calculate activation energies for potential SN2 pathways at the pyrrolidine nitrogen or methyl-substituted carbon .
  • Solvent effects : Simulate reaction trajectories in polar solvents (e.g., water) to assess steric hindrance from the methyl group .
    Validation: Compare computational results with experimental kinetics (e.g., monitoring by LC-MS) .

Q. What strategies exist for resolving racemic mixtures of 1-Methylpyrrolidine-3-carboxylic acid derivatives while maintaining stereochemical integrity?

  • Kinetic resolution : Use enantioselective enzymes (e.g., lipases) to hydrolyze esters of the racemic acid, leaving the (R)-enantiomer intact .
  • Chiral chromatography : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® AD-H) for high-resolution separation .
  • Dynamic kinetic resolution : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with in-situ racemization of the undesired enantiomer .

Q. How does the methyl group at position 1 influence the biological activity of pyrrolidine-3-carboxylic acid derivatives in receptor-ligand interaction studies?

  • Steric effects : The methyl group may restrict conformational flexibility, enhancing selectivity for target receptors (e.g., GABA analogs or kinase inhibitors) .
  • Hydrophobic interactions : Improves binding affinity to hydrophobic pockets in enzymes (e.g., autotaxin or mTOR inhibitors) .
    Methodology:
    • Docking simulations : Map the methyl group’s spatial orientation in receptor binding sites (e.g., using AutoDock Vina) .
    • SAR studies : Synthesize analogs with varying substituents (e.g., ethyl, isopropyl) to quantify steric/electronic contributions .

Q. Notes

  • For stereochemical analysis, combine experimental data (NMR, X-ray) with computational models .
  • Biological studies require rigorous purity validation (>95% by HPLC) to exclude confounding effects .

Properties

IUPAC Name

(3R)-1-methylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGFIWDOHOWUOY-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653184
Record name (3R)-1-Methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952484-55-8
Record name (3R)-1-Methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

(R)-1-Methylpyrrolidine-3-carboxylic acid
(R)-1-Methylpyrrolidine-3-carboxylic acid
(R)-1-Methylpyrrolidine-3-carboxylic acid
(R)-1-Methylpyrrolidine-3-carboxylic acid
(R)-1-Methylpyrrolidine-3-carboxylic acid
(R)-1-Methylpyrrolidine-3-carboxylic acid

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